1-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)piperidine-4-carboxylic acid
Overview
Description
This compound, also known as ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline , is a rigid linker used in PROTAC development for targeted protein degradation as well as chemical conjugates . It has an empirical formula of C16H28N2O4 and a molecular weight of 312.40 .
Molecular Structure Analysis
The molecular structure of this compound includes a tert-butyloxycarbonyl (t-BOC)-protecting group . The SMILES string representation of the molecule isCC(C)(OC(N1CCC(CC1)CN2CCCC2C(O)=O)=O)C
. Chemical Reactions Analysis
This compound is used as a reactant for the synthesis of various inhibitors and antagonists. It has been used in the synthesis of Pim-1 inhibitors, selective GPR119 agonists for type II diabetes, M-tropic (R5) HIV-1 replication inhibitors, HDAC inhibitors, and selective 5-HT6 antagonists . It is also used as a reactant for three-component vinylogous Mannich reactions .Physical and Chemical Properties Analysis
The compound is a powder in form . It has a molecular weight of 312.40 . The storage temperature is 2-8°C .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4/c1-17(2,3)23-16(22)19-10-4-13(5-11-19)12-18-8-6-14(7-9-18)15(20)21/h13-14H,4-12H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHGOQQCCAUIFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661748 | |
Record name | 1-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914347-32-3 | |
Record name | 1-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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